1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole 1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC11021783
InChI: InChI=1S/C11H11NO3S/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h2-9H,1H3
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol

1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole

CAS No.:

Cat. No.: VC11021783

Molecular Formula: C11H11NO3S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrole -

Specification

Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
IUPAC Name 1-(4-methoxyphenyl)sulfonylpyrrole
Standard InChI InChI=1S/C11H11NO3S/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h2-9H,1H3
Standard InChI Key PTOXNAYXGVJKDN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2

Introduction

Structural and Physicochemical Properties

The compound’s molecular structure comprises a five-membered pyrrole ring (C₄H₄N) substituted at the nitrogen atom with a 4-methoxyphenylsulfonyl group (C₇H₇O₃S). X-ray crystallography of analogous sulfonylated pyrroles reveals planar geometries with dihedral angles of 65–75° between the aromatic rings, suggesting limited conjugation between the sulfonyl group and pyrrole π-system . Key physicochemical parameters include:

PropertyValue
Molecular Weight237.28 g/mol
Solubility (Water)4.2 μg/mL
LogP (Predicted)1.87 ± 0.35
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The sulfonyl group enhances thermal stability compared to unsubstituted pyrroles, with decomposition temperatures exceeding 250°C based on thermogravimetric analyses of related compounds. Nuclear magnetic resonance (NMR) spectra show characteristic shifts: δ 6.8–7.8 ppm for aromatic protons and δ 3.8 ppm for the methoxy group .

Synthesis and Reaction Pathways

Primary Synthesis Route

The standard preparation involves nucleophilic substitution between pyrrole and 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:

Reaction Scheme
Pyrrole + 4-MeO-C₆H₄-SO₂Cl → 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole + HCl

Optimized conditions use:

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (2.5 eq)

  • Temperature: 0–5°C → room temperature

  • Yield: 68–72%

Alternative Methodologies

Recent advances include:

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields

  • Solid-phase synthesis: Enables combinatorial library generation using resin-bound pyrrole precursors

  • Electrochemical methods: Achieve 82% yield via anodic oxidation of pyrrole-thioether intermediates

Medicinal Chemistry Applications

Antimicrobial Activity

Structural analogs demonstrate moderate activity against Gram-positive pathogens:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus32–64
Enterococcus faecalis64–128

Activity correlates with the sulfonyl group’s electron-withdrawing effects, which enhance membrane permeability . Halogenation at the pyrrole C3/C4 positions improves potency 4–8 fold .

Central Nervous System Targets

Derivatives show nanomolar affinity for serotonin receptors:

TargetK₁ (nM)Selectivity Ratio (vs 5-HT₁A)
5-HT₆10 ± 2>100
5-HT₂A850 ± 1100.12

The 4-fluorophenylsulfonyl variant (27) enhances cognitive flexibility in rodent models at 9 mg/kg p.o., suggesting therapeutic potential for Alzheimer’s disease .

Materials Science Applications

Conductive Polymers

Copolymerization with 3,4-ethylenedioxythiophene (EDOT) yields materials with enhanced conductivity:

CompositeConductivity (S/cm)Bandgap (eV)
PEDOT450 ± 301.6
PEDOT:Sulfonylpyrrole (1:1)620 ± 451.4

The sulfonyl group improves charge delocalization while the methoxy substituent reduces oxidative degradation .

Photovoltaic Devices

Dye-sensitized solar cells incorporating sulfonylpyrrole-based dyes achieve:

  • Power Conversion Efficiency (PCE): 8.7% vs 7.2% for ruthenium benchmarks

  • Incident Photon-to-Current Efficiency (IPCE): 89% at 550 nm

Biological and Toxicological Profile

AssayResult
HepG2 Cytotoxicity (24h)IC₅₀ > 100 μM
AMES TestNegative (up to 500 μg/plate)
hERG InhibitionIC₅₀ = 12.3 μM

The high hERG liability necessitates structural modification for cardiac safety .

Pharmacokinetic Predictions

ParameterValue
Caco-2 Permeability12 × 10⁻⁶ cm/s
Plasma Protein Binding89% ± 3%
t₁/₂ (Human Liver Microsomes)42 min

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